1,7-dimethyl-1H-indole-3-carbaldehyde
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic and Medicinal Chemistry
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in the world of chemistry. benthamdirect.comwisdomlib.org Its prevalence in a vast number of natural products, including the essential amino acid tryptophan and various alkaloids, has long signaled its biological significance. benthamdirect.com This has, in turn, spurred extensive research into its chemical properties and potential applications.
In modern drug discovery, the indole nucleus is considered a versatile building block for creating therapeutic agents. mdpi.comnih.gov Its structural features allow for diverse interactions with biological targets, making it a key component in drugs with a wide array of functions, including anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comijpsr.com The ability to readily modify the indole ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of numerous FDA-approved drugs. mdpi.com The structural versatility of indoles enables them to target a variety of biological pathways, making them invaluable in the design of new drugs. mdpi.com
Overview of Indole-3-carbaldehyde and its Alkylated Derivatives in Research Context
Among the many functionalized indoles, indole-3-carbaldehyde is a particularly important intermediate. researchgate.netekb.eg It serves as a precursor for the synthesis of a wide range of more complex molecules, including many with significant biological activity. researchgate.netresearchgate.net The carbonyl group at the 3-position is reactive and can readily participate in carbon-carbon and carbon-nitrogen bond-forming reactions, making it a versatile handle for synthetic chemists. researchgate.netekb.eg
Alkylated derivatives of indole-3-carbaldehyde, such as the N-alkylated and ring-alkylated versions, are of significant interest in research. The addition of alkyl groups can influence the electronic properties and steric profile of the molecule, which in turn can modulate its reactivity and biological activity. For instance, N-alkylation of the indole nitrogen is a common strategy in the synthesis of various bioactive compounds. ekb.egmdpi.com Research has shown that derivatives of indole-3-carbaldehyde are involved in the defense mechanisms of plants and can be synthesized from tryptophan by gut microbiota in humans. nih.govnih.govhmdb.ca These derivatives are key starting materials for creating a diverse array of heterocyclic compounds. researchgate.net
Historical Development and Current Research Trends in Indole-3-carbaldehyde Chemistry
The synthesis of indole-3-carbaldehyde has been a subject of study for many years. Historically, methods such as the Reimer-Tiemann, Grignard, and Sommelet reactions were employed for its preparation. ekb.egorgsyn.orgchemicalbook.com However, the Vilsmeier-Haack reaction, which involves the formylation of indole using a mixture of phosphorus oxychloride and dimethylformamide, has become one of the most convenient and widely used methods due to its simplicity and high yield. ekb.egorgsyn.org
Current research trends are focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. orgsyn.org For example, a catalytic version of the Vilsmeier-Haack reaction has been developed. orgsyn.org There is also a strong focus on the synthesis of novel indole-3-carbaldehyde derivatives and the evaluation of their potential as therapeutic agents against a range of diseases. mdpi.comderpharmachemica.com The exploration of their role in biological systems, such as their function as phytoalexins in plants, continues to be an active area of investigation. nih.govchemicalbook.com
Compound Information
Below are tables detailing the properties of 1,7-dimethyl-1H-indole-3-carbaldehyde and a list of other compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H11NO | uni.lu |
| Monoisotopic Mass | 173.08406 Da | uni.lu |
| CAS Number | 164353-61-1 | chemicalbook.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
| Tryptophan |
| Indole-3-carbaldehyde |
| Phosphorus oxychloride |
Structure
3D Structure
Properties
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164353-61-1 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Organic Transformations of 1,7 Dimethyl 1h Indole 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality (C3-Carbaldehyde)
The aldehyde group at the C3 position is a versatile handle for a variety of chemical transformations. Its reactivity is typical of aromatic aldehydes and is a focal point for building molecular complexity. wikipedia.org The carbonyl group readily participates in condensation reactions, can be reduced to the corresponding alcohol, and undergoes carbon-carbon bond-forming reactions. researchgate.net
Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426), Knoevenagel)
Condensation reactions of the C3-carbaldehyde are fundamental transformations for synthesizing a diverse range of heterocyclic and substituted indole (B1671886) derivatives. researchgate.net
Schiff Base Formation: The aldehyde functionality of indole-3-carbaldehydes readily condenses with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of various biologically relevant molecules and ligands for metal complexes. nih.govnveo.org The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on the parent indole-3-carbaldehyde show that it reacts with a variety of amines, including amino acids and aminophenols, to yield the corresponding Schiff base derivatives. nih.gov For instance, condensation with different L-amino acids like histidine and valine has been reported. nih.gov This reactivity is expected to be directly applicable to 1,7-dimethyl-1H-indole-3-carbaldehyde.
Knoevenagel Condensation: This condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. acgpubs.orgacgpubs.org The reaction with indole-3-carbaldehyde and various CH-acidic compounds such as malononitrile (B47326) or pyrazolone (B3327878) derivatives proceeds efficiently to yield vinylidene indole products. researchgate.net These products are valuable Michael acceptors for further synthetic elaborations. researchgate.net The reaction of 1H-indole-3-carbaldehyde with cyclohexane-1,3-dione in methanol (B129727) at room temperature is another example of this transformation. acs.org
Henry Reaction (nitro-aldol): A specific type of aldol condensation, the Henry reaction, involves the condensation of the aldehyde with a nitroalkane. For example, indole-3-carbaldehyde reacts with nitromethane (B149229) in a Henry reaction to produce 3-nitrovinyl indole. wikipedia.org
| Reaction Type | Reactant | Conditions | Product Type | Source |
|---|---|---|---|---|
| Schiff Base Formation | L-amino acids (histidine, valine, etc.) | - | Indole-3-carboxaldehyde (B46971) Schiff bases | nih.gov |
| Knoevenagel Condensation | Malononitrile | Piperidine catalyst | 2-(1H-indol-3-ylmethylidene)malononitrile | researchgate.net |
| Knoevenagel Condensation | Cyclohexane-1,3-dione | Methanol, room temperature | 2-((1H-indol-3-yl)methylene)cyclohexane-1,3-dione | acs.org |
| Henry Reaction | Nitromethane | - | 3-Nitrovinyl indole | wikipedia.org |
Reduction Chemistry of the Carbonyl Group
The carbonyl group of this compound can be readily reduced to the corresponding primary alcohol, (1,7-dimethyl-1H-indol-3-yl)methanol. This transformation is a common step in the synthesis of various indole derivatives. Standard nucleophilic reducing agents that are chemoselective for aldehydes and ketones, such as sodium borohydride (B1222165) (NaBH₄), are effective for this purpose without affecting the indole ring itself. bhu.ac.in More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction. bhu.ac.in This reduction is a key step in accessing a different class of C3-substituted indoles.
Carbon-Carbon Coupling Reactions at the Aldehyde Carbon
The aldehyde carbon serves as an electrophilic center for the formation of new carbon-carbon bonds, providing access to a wide array of 3-substituted indoles.
Vilsmeier-Haack Type Reactions: While the Vilsmeier-Haack reaction is a primary method for synthesizing indole-3-carbaldehydes, variations of this chemistry can be used for further functionalization. bhu.ac.inekb.eg For example, a palladium-catalyzed C-H functionalization of 3-formylindoles with iodoarenes has been developed, leading to C4-arylated products. nih.gov This indicates that the aldehyde group can act as a directing group for further substitution on the indole ring.
Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds add to the aldehyde to form secondary alcohols. This is a classic and reliable method for introducing alkyl, aryl, or vinyl groups at the alpha-position to the indole C3 carbon.
Wittig Reaction: The Wittig reaction provides a pathway to synthesize 3-vinylindoles. The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene, with the concomitant formation of a phosphine (B1218219) oxide. This allows for the stereoselective introduction of a carbon-carbon double bond at the C3-position.
Reactions Involving the Indole Nitrogen (N1)
The nitrogen atom of the indole ring in this compound is already substituted with a methyl group. Therefore, it cannot undergo the typical reactions of a free (NH) indole, such as deprotonation followed by substitution. bhu.ac.inwikipedia.org The presence of the N1-methyl group fundamentally alters the reactivity at this position compared to its NH-analog, indole-3-carbaldehyde. Reactions like N-alkylation, N-acylation, and N-sulfonation are transformations that apply to the synthesis of the title compound from a suitable precursor, rather than reactions of the compound itself.
N-Alkylation and N-Acylation Pathways
These reactions are crucial for the synthesis of N-substituted indole-3-carbaldehydes, including the 1,7-dimethyl derivative.
N-Alkylation: The synthesis of N-alkylated indoles, such as the N1-methylation to form this compound from 7-methyl-1H-indole-3-carbaldehyde, typically involves the deprotonation of the indole nitrogen with a base followed by reaction with an alkylating agent. rsc.orgbeilstein-journals.org Common conditions involve using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or acetonitrile (B52724), with an alkyl halide such as methyl iodide. mdpi.comgoogle.com For example, 1-methyl-1H-indole-3-carbaldehyde was synthesized in 87% yield from indole-3-carbaldehyde using methyl iodide and K₂CO₃ in a mixture of acetonitrile and DMF. mdpi.com
N-Acylation: The introduction of an acyl group at the N1 position is achieved by reacting an NH-indole with an acylating agent like an acyl chloride or thioester. beilstein-journals.orgresearchgate.net For instance, N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine (B128534) yields the corresponding N-acylated product. derpharmachemica.com A chemoselective N-acylation using thioesters as the acyl source in the presence of cesium carbonate has also been reported. beilstein-journals.org
| Reaction Type | Substrate | Reagents | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| N-Methylation | 1H-Indole-3-carbaldehyde | CH₃I, K₂CO₃ | CH₃CN/DMF | 1-Methyl-1H-indole-3-carbaldehyde | 87% | mdpi.com |
| N-Benzylation | 1H-Indole-3-carbaldehyde | BnBr, K₂CO₃ | CH₃CN/DMF | 1-Benzyl-1H-indole-3-carbaldehyde | 79% | mdpi.com |
| N-Acylation | Indole-3-carboxaldehyde | ClCOCH₂Cl, Et₃N | - | 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde | - | derpharmachemica.com |
| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | Xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | beilstein-journals.orgbeilstein-journals.org |
N-Sulfonation Reactions
Similar to acylation, N-sulfonation involves the reaction of an NH-indole with a sulfonyl chloride in the presence of a base. This results in the formation of a sulfonamide, which serves as a robust protecting group for the indole nitrogen. ekb.eg The reaction of indole-3-carbaldehyde with benzenesulfonyl chloride, for example, would yield 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. This transformation is important for modifying the electronic properties of the indole ring and for use as a synthetic intermediate.
Strategic Use of Protecting Groups for Indole Nitrogen
In the chemistry of indoles, the nitrogen atom's reactivity often necessitates the use of protecting groups to ensure selectivity in subsequent reactions. mdpi.org For this compound, the indole nitrogen is already alkylated with a methyl group. This N-methylation serves as a built-in protecting group, preventing N-H-related side reactions and influencing the electronic properties of the indole ring.
The presence of the N-methyl group is crucial as it precludes reactions that require a free N-H, such as certain C-H functionalization protocols that proceed via N-H activation. acs.org However, it is stable under many conditions, including those used for electrophilic substitution and palladium-catalyzed cross-coupling reactions. acs.orgnih.gov
Should a different protecting group be desired, or if the synthesis starts from 7-methyl-1H-indole-3-carbaldehyde, various N-protecting groups could be employed. These are typically categorized as either electron-releasing or electron-withdrawing. ekb.eg Common choices include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., tert-butyloxycarbonyl or BOC), and other alkyl groups (e.g., benzyl). mdpi.org The selection of a protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. For instance, a benzyl (B1604629) group can be attached via reaction with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate and later removed by hydrogenolysis. nih.govmdpi.com Pivaloyl groups have also been used, offering steric protection to both the N-1 and C-2 positions. mdpi.org
Table 1: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Typical Introduction Reagents | Cleavage Conditions |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, base (e.g., NaH) | Strong base (e.g., KOH, NaOH) or reductive conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Trifluoroacetic acid (TFA), HCl |
| Benzyl | Bn | Benzyl bromide, base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) |
| Pivaloyl | Piv | Pivaloyl chloride, base | Strong base (e.g., LDA, alkoxides) mdpi.org |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF), acid |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site. ic.ac.uk In this compound, the C3 position is already occupied by a formyl group. The formyl group is deactivating, which would typically disfavor further electrophilic substitution on the pyrrole (B145914) ring.
However, modern catalytic methods have enabled selective functionalization at other positions. A significant advancement is the palladium(II)-catalyzed C-H arylation at the C4 position of indole-3-carbaldehydes. acs.orgnih.gov This reaction utilizes the formyl group at C3 as a directing group. Studies have shown that substrates with substituents at the C7 position, such as a methyl or even a halogen group, are well-tolerated and readily undergo C4 arylation. acs.org This indicates that this compound is an excellent candidate for such transformations, allowing for the introduction of an aryl group at the C4 position. The reaction is sensitive to steric hindrance at the C5 position, where arylation products are generally not obtained. acs.orgnih.gov
Another relevant electrophilic transformation of indoles is nitrosation. Under acidic conditions with a nitrite (B80452) source (e.g., NaNO₂), indoles can undergo a ring-opening and recyclization sequence to yield 1H-indazole-3-carboxaldehydes. nih.govrsc.org This reaction proceeds through electrophilic attack of a nitrosonium ion equivalent at the C3 position of the indole.
Carbon-Nitrogen Coupling Reactions
The formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines, is a cornerstone of modern organic chemistry, with palladium-catalyzed methods like the Buchwald-Hartwig amination being paramount. nih.gov For a molecule like this compound, direct C-N coupling would require prior functionalization of the indole ring with a suitable leaving group, typically a halide (e.g., bromine or iodine).
For example, if 4-bromo-1,7-dimethyl-1H-indole-3-carbaldehyde were available, it could serve as a substrate for C-N cross-coupling reactions. Research on the coupling of N-protected 4-bromo-7-azaindoles demonstrates that amides, amines, and amino acid esters can be successfully coupled at the C4 position using a palladium catalyst system, often consisting of Pd(OAc)₂ and a phosphine ligand like Xantphos, in the presence of a base such as Cs₂CO₃. beilstein-journals.org It is plausible that similar conditions could be applied to the corresponding 4-bromo-1,7-dimethyl-1H-indole-3-carbaldehyde to introduce a variety of nitrogen-containing functional groups. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. beilstein-journals.org
Dearomatization Reactions to Access Indoline (B122111) Scaffolds
The conversion of aromatic indoles into non-aromatic indoline or indolenine frameworks is a powerful strategy for accessing complex, three-dimensional structures found in many natural products. rsc.org These dearomatization reactions disrupt the aromaticity of the pyrrole ring to generate valuable chiral heterocyclic scaffolds.
Several methods have been developed for the dearomatization of indoles. One approach involves a ruthenium-catalyzed intramolecular allylic dearomatization, which can be used to synthesize spiroindolenine derivatives. nih.gov Another significant area is organocatalytic asymmetric dearomatization, which employs chiral catalysts to produce enantioenriched indolines and indolenines from indole derivatives. rsc.org
Applying these methods to this compound would likely require careful optimization. The electron-withdrawing formyl group at C3 and the methyl groups at N1 and C7 would influence the reactivity of the indole core. The aldehyde could potentially participate in the reaction or might need to be protected or modified prior to the dearomatization step.
Functionalization at Other Indole Ring Positions (e.g., C2, C4-C6)
While the C3 position is the most inherently reactive site on an unsubstituted indole, various strategies allow for functionalization at other positions of the this compound core.
C4-Functionalization: As detailed in section 3.3, the most well-established method for functionalizing the carbocyclic ring of indole-3-carbaldehydes is the palladium-catalyzed C-H arylation at the C4 position. acs.orgnih.gov The formyl group directs the catalyst to the adjacent C4-H bond. The presence of the 7-methyl group does not impede this reaction.
Table 2: Palladium-Catalyzed C4-Arylation of Substituted 1H-Indole-3-carbaldehydes
| Indole Substrate | Coupling Partner (Iodoarene) | Catalyst System | Yield (%) | Reference |
| 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 76 | acs.org |
| 7-Fluoro-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 87 | acs.org |
| 7-Bromo-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 81 | acs.org |
| 1-Benzyl-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 85 | acs.org |
This table illustrates the general applicability of the C4-arylation to various indole-3-carbaldehydes, including those substituted at the N1 and C7 positions, suggesting a similar high yield would be expected for this compound.
C2-Functionalization: Direct functionalization at the C2 position is challenging when the C3 position is substituted. However, interesting reactivity has been observed in related systems. For example, in the C4-arylation of 3-acetylindoles, an unusual domino reaction involving C4-arylation followed by a 1,2-migration of the acetyl group to the C2 position has been reported. acs.org While this specific migration has not been documented for a 3-formyl group, it highlights the possibility of accessing C2-functionalized products through rearrangement pathways.
C5/C6-Functionalization: Accessing the C5 and C6 positions often requires more elaborate strategies, such as the installation of a directing group at a different position. nih.gov For instance, research has shown that using a removable pivaloyl group at the C3 position can direct arylation to C5. nih.gov However, in the context of this compound, the existing formyl group strongly directs to C4. Functionalization at C5 or C6 would likely require a multi-step sequence, potentially involving halogenation followed by cross-coupling, or the use of a different directing group strategy altogether.
Advanced Applications of 1,7 Dimethyl 1h Indole 3 Carbaldehyde in Chemical Research
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
1,7-Dimethyl-1H-indole-3-carbaldehyde serves as a valuable starting material for constructing more elaborate molecular architectures. The aldehyde functional group at the C3 position is the primary site of reactivity, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net This reactivity is the foundation for its use as a key intermediate in the synthesis of complex molecules.
The parent compound, 1H-indole-3-carboxaldehyde, is a well-established precursor for a wide array of heterocyclic systems through multi-component reactions and other synthetic strategies. researchgate.net These reactions typically involve the condensation of the aldehyde with various reagents to form new rings. For instance, reactions with compounds containing active methylene (B1212753) groups and amines can lead to the formation of substituted pyridines. researchgate.net Similarly, condensation with anthranilamide is a known route to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov
Given that the core reactivity resides in the C3-formyl group, it is chemically plausible that this compound can be used in analogous transformations. The methyl groups at the N1 and C7 positions would likely influence reaction kinetics and product yields due to steric hindrance and electronic effects, potentially enabling the synthesis of novel, substituted heterocyclic frameworks that are otherwise difficult to access.
Indole (B1671886) alkaloids are a major class of natural products, many of which exhibit significant biological activities. nih.govresearchgate.net The indole-3-carbaldehyde unit is a key building block in the laboratory synthesis of numerous indole alkaloids and their analogs. researchgate.netresearchgate.netekb.eg For example, it is a starting material for creating analogs of meridianins, which are marine alkaloids with a range of biological activities. nih.gov
By employing this compound, chemists can synthesize novel analogs of known indole alkaloids. The introduction of the two methyl groups can alter the pharmacological properties of the resulting molecule by modifying its size, shape, and lipophilicity. While specific examples of its use are not widely documented, its role as a precursor for novel analogs of complex natural products like camalexin, bis(indole) alkaloids, and α-cyclopiazonic acid represents a significant area of potential. researchgate.netderpharmachemica.com
Table 1: Examples of Heterocyclic and Alkaloid Scaffolds from 1H-Indole-3-Carbaldehyde This table illustrates the potential synthetic utility of the 1,7-dimethyl derivative by analogy to its parent compound.
| Starting Material | Reagent(s) | Product Scaffold | Reference |
| 1H-Indole-3-carboxaldehyde | Anthranilamide | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | nih.gov |
| 1H-Indole-3-carboxaldehyde | Various amines and active methylene compounds | Indolylnicotinonitriles | researchgate.net |
| 1H-Indole-3-carboxaldehyde | Isatin, Silver Molybdate | 3,3-Di(indolyl)oxindoles | researchgate.net |
| 1H-Indole-3-carboxaldehyde | Synthetic elaboration | Camalexin (Phytoalexin) | researchgate.net |
| 1H-Indole-3-carboxaldehyde | Synthetic elaboration | α-Cyclopiazonic Acid | researchgate.net |
Development of Novel Organic Reagents and Catalytic Systems
While this compound is primarily used as a building block, its derivatives have potential in the development of new reagents and catalysts. A notable application in this area stems from the metal complexes formed from its Schiff base derivatives (discussed in section 4.4). For example, Schiff base complexes derived from the parent 1H-indole-3-carbaldehyde with copper (II) and iron (III) have been shown to possess catalytic activity, mimicking the function of catecholase oxidase enzymes. nveo.orgnveo.org This suggests that complexes derived from this compound could also function as catalysts, with the methyl groups potentially fine-tuning the catalytic efficiency and substrate selectivity. Furthermore, recent advances have demonstrated catalytic versions of the Vilsmeier-Haack reaction for producing deuterated indole-3-carboxaldehydes, highlighting the ongoing innovation surrounding this class of compounds. orgsyn.org
Applications in Functional Materials Science (e.g., Polymers, Chromophores)
The indole nucleus and its derivatives are known for their electronic and photophysical properties, making them attractive components for functional materials. The condensation of this compound, particularly into Schiff bases and other conjugated systems, can generate chromophores that absorb and emit light in the visible spectrum. The extended π-system of these derivatives is responsible for their color. The specific methylation pattern of the 1,7-dimethyl derivative can influence the electronic transitions and thus the color and photostability of these chromophores. While not extensively reported, there is potential for incorporating this moiety into larger polymeric structures to create functional materials, such as organic dyes or components in organic electronics, where the indole group can contribute to charge transport or light-emitting properties. Some Schiff base derivatives are also being explored for their potential as liquid crystals. researchgate.net
Ligand Design for Coordination Chemistry and Supramolecular Assemblies (e.g., Schiff Base Ligands)
One of the most significant advanced applications of this compound is in the field of coordination and supramolecular chemistry. The aldehyde group provides a convenient handle for synthesizing elaborate ligands, most commonly through Schiff base condensation.
A Schiff base is formed through the reaction of the aldehyde with a primary amine, resulting in an imine (C=N) linkage. This compound readily undergoes this reaction with a variety of amino compounds, such as amino acids or aromatic diamines. researchgate.netscirp.org The resulting Schiff base ligand typically contains multiple donor atoms (the imine nitrogen, the indole nitrogen, and potentially other atoms from the amine component) that can coordinate to a central metal ion.
These ligands have been used to synthesize a range of metal complexes with transition metals like Cu(II), Fe(III), Co(II), and Ni(II). nveo.orgresearchgate.net The geometry of the resulting complex (e.g., tetrahedral or octahedral) depends on the metal ion and the specific structure of the Schiff base ligand. researchgate.netresearchgate.net These metal complexes are not just structurally interesting; they can form the basis for supramolecular assemblies and exhibit novel catalytic or magnetic properties. nveo.org The N1-methyl group in this compound prevents its participation in coordination as a deprotonated indolyl anion, thereby directing the coordination behavior specifically through other donor sites like the imine nitrogen. This structural feature provides more predictable control over the final complex architecture compared to the NH-unsubstituted parent indole.
Computational and Theoretical Investigations of 1,7 Dimethyl 1h Indole 3 Carbaldehyde and Its Analogs
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of indole (B1671886) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,7-dimethyl-1H-indole-3-carbaldehyde, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. The presence of two electron-donating methyl groups at the N1 and C7 positions influences the electron density distribution across the indole ring system. This, in turn, affects the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For indole-3-carbaldehyde analogs, the HOMO is typically localized over the indole ring, while the LUMO is often centered on the carbaldehyde group and the adjacent C2-C3 bond. The methyl groups in this compound are expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted parent compound.
Key electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of the molecule's reactivity and are summarized for a representative indole-3-carbaldehyde derivative in the table below.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 2.18 |
| Chemical Potential (μ) | -4.07 |
| Global Electrophilicity (ω) | 3.79 |
This interactive table presents representative DFT-calculated electronic properties for an indole-3-carbaldehyde analog. The values for this compound are expected to show similar trends, with modifications due to the electronic effects of the methyl groups.
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
Molecular Modeling and Docking Studies (focused on in vitro binding mechanisms)
Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.
Indole-3-carbaldehyde derivatives have been investigated as potential inhibitors for a variety of enzymes due to their ability to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the amino acid residues in the active site of the target protein.
For this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various therapeutic targets. The docking process involves placing the 3D structure of the molecule into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results of such studies can provide valuable insights into the in vitro binding mechanisms, highlighting key interactions that contribute to the stability of the ligand-protein complex.
The table below shows representative docking scores and interacting residues for a docked indole derivative with a protein target.
| Protein Target | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme X | -8.5 | Tyr250 | Hydrogen Bond |
| Phe310 | π-π Stacking | ||
| Leu180, Val205 | Hydrophobic |
This interactive table provides a representative example of the kind of data obtained from a molecular docking study of an indole derivative. The specific interactions and docking score for this compound would depend on the chosen protein target.
Elucidation of Reaction Mechanisms through Computational Methods
Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and reaction energy profiles. For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can offer a deeper understanding of the reaction pathways.
A key reaction for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide) and phosphorus oxychloride. Computational studies can be used to model the reaction mechanism, including the formation of the electrophilic Vilsmeier reagent and its subsequent attack on the indole ring. The calculations can help to identify the transition state structures and determine the activation energies for each step of the reaction, providing insights into the reaction kinetics and regioselectivity.
Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with the experimental spectrum to aid in the assignment of the observed absorption bands.
The table below presents a comparison of experimental and computationally predicted 1H NMR chemical shifts for a closely related analog, 1,2-dimethyl-1H-indole-3-carbaldehyde.
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
|---|---|---|
| CHO | 10.11 (s) | - |
| H-4 | 8.26 (s) | - |
| H-5, H-6, H-7 | 7.28-7.27 (m) | - |
| N-CH3 | 3.65 (s) | - |
| C-CH3 | 2.62 (s) | - |
This interactive table shows the experimental 1H NMR data for 1,2-dimethyl-1H-indole-3-carbaldehyde. The predicted values for this compound would be expected to show good correlation with experimental data upon computational analysis.
Spectroscopic and Analytical Characterization Techniques for 1,7 Dimethyl 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 1,7-dimethyl-1H-indole-3-carbaldehyde, offering a comprehensive view of the proton and carbon environments within the molecule.
¹H-NMR for Proton Environment Elucidation
Proton NMR (¹H-NMR) spectroscopy provides crucial information about the number, connectivity, and chemical environment of protons in this compound. A representative ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton. rsc.org
For this compound, the aldehyde proton (CHO) typically appears as a singlet at approximately 9.93 ppm. rsc.org The protons on the indole (B1671886) ring exhibit distinct chemical shifts and coupling patterns. For instance, the proton at the C2 position shows up as a singlet around 7.52 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear at approximately 8.16 ppm (doublet, H-4), 7.18-7.15 ppm (multiplet, H-5), and 7.03 ppm (doublet, H-6). rsc.org The methyl group attached to the nitrogen at position 1 (N-CH₃) resonates as a singlet around 4.09 ppm, while the methyl group at position 7 (C7-CH₃) appears as a singlet at about 2.74 ppm. rsc.org
The following table summarizes the typical ¹H-NMR chemical shifts for this compound:
Interactive Data Table: ¹H-NMR Chemical Shifts for this compound rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.93 | s |
| H-2 | 7.52 | s |
| H-4 | 8.16 | d |
| H-5 | 7.18-7.15 | m |
| H-6 | 7.03 | d |
| N-CH₃ | 4.09 | s |
| C7-CH₃ | 2.74 | s |
s = singlet, d = doublet, m = multiplet
¹³C-NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing in the range of 180-190 ppm. The chemical shifts of the indole ring carbons are influenced by the substituents and their positions. Aromatic and heteroaromatic carbons generally resonate between 110 and 165 ppm. humic-substances.org The carbons of the methyl groups attached to the nitrogen and the benzene ring will have characteristic upfield shifts.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
For complex indole derivatives or to unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, a COSY spectrum of an indole derivative would show correlations between adjacent aromatic protons, aiding in the assignment of the benzene ring signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is crucial for establishing the connectivity of different fragments within the molecule, such as linking the aldehyde group to the indole ring and confirming the positions of the methyl substituents. researchgate.net For example, an HMBC spectrum would show a correlation between the aldehyde proton and the C3 carbon of the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound (C₁₁H₁₁NO). uni.lu For example, the calculated exact mass of the [M+H]⁺ ion for a related compound, 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, is 188.1070, with the found value being 188.1075, demonstrating the precision of HRMS. rsc.org
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For indole-3-carbaldehyde derivatives, common fragmentation pathways involve the loss of the formyl group (CHO) or cleavage of substituents from the indole ring. libretexts.orgyoutube.com The analysis of these fragments helps to confirm the presence of specific functional groups and their locations within the molecule. nih.gov For instance, in the mass spectrum of indole-3-carboxaldehyde (B46971), a prominent peak corresponding to the loss of a hydrogen atom (M-1) is often observed. youtube.com The fragmentation of prenylated indole derivatives often shows a characteristic loss of an isopentene group. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. In the context of this compound and its analogs, IR spectra provide valuable information about key vibrational modes.
For N-substituted indole-3-carboxaldehyde derivatives, the aldehydic C=O stretching vibration is a prominent feature, typically appearing in the range of 1644.32 cm⁻¹ to 1666.68 cm⁻¹. researchgate.net The absence of a secondary amine (N-H) peak around 3301 cm⁻¹, which would be present in the parent indole-3-carboxaldehyde, confirms the substitution at the nitrogen atom. researchgate.net Additionally, C-H stretching vibrations are observed for all derivatives within the 2797.53 cm⁻¹ to 3111.90 cm⁻¹ range. researchgate.net For instance, the IR spectrum of this compound would be expected to show a characteristic aldehydic C=O stretch, along with absorptions corresponding to aromatic and aliphatic C-H bonds, and C-N stretching vibrations. The analysis of these spectral features allows for the confirmation of the compound's functional group composition.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1644.32 - 1666.68 |
| C-H | Stretching | 2797.53 - 3111.90 |
| Secondary Amine (N-H) | Stretching (absent in N-substituted derivatives) | ~3301 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and characterize its chromophoric system. The indole ring system, being aromatic, exhibits characteristic UV absorption bands.
In a study involving indole-3-carbaldehyde (ICHO) and its derivatives, the absorption maximum (λMax) was a key parameter for identification and quantification. nih.gov For instance, ICHO itself has a λMax of 297 nm. nih.gov The UV-Vis spectrum of this compound would be expected to show similar absorption patterns, influenced by the substitution on the indole ring. The methyl groups at the N-1 and C-7 positions can cause slight shifts in the absorption maxima compared to the unsubstituted parent compound. The extended conjugation provided by the aldehyde group at the C-3 position is a major contributor to the UV-Vis absorption profile.
| Compound | Absorption Maximum (λMax) (nm) |
|---|---|
| Indole-3-carbaldehyde (ICHO) | 297 |
| Indole-3-carboxylic acid (ICOOH) | 281 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.
While a specific crystal structure for this compound was not found in the provided search results, data for related indole derivatives offer valuable insights. For example, the crystal structure of 1-vinyl-1H-indole-3-carbaldehyde has been determined. nih.gov The indole ring in this derivative is planar, and the molecular packing is stabilized by intermolecular C—H···O hydrogen bonds. nih.gov Similarly, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, reveals that the benzene ring forms a dihedral angle of 3.98 (12)° with the pyrrole (B145914) ring, and molecules are linked into chains by N–H⋯O hydrogen bonds. nih.gov It is expected that the crystal structure of this compound would also feature a largely planar indole core, with the molecular arrangement in the crystal lattice influenced by intermolecular interactions.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 1-Vinyl-1H-indole-3-carbaldehyde | Monoclinic | P2₁/c | Planar indole ring, intermolecular C—H···O hydrogen bonds. | nih.gov |
| 1H-Indole-3-carbaldehyde | Orthorhombic | Pca2₁ | Benzene and pyrrole rings nearly coplanar, N–H⋯O hydrogen bonds forming chains. | nih.gov |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and for quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of indole derivatives. Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.
For the analysis of indole-3-carbaldehyde (ICHO), a reverse-phase HPLC method has been developed using a C18 column. nih.govsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. nih.govsielc.com In one such method, ICHO had a retention time of 11.4 minutes. nih.gov The use of a photodiode array detector allows for the simultaneous monitoring of the effluent at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov This methodology is readily adaptable for the analysis of this compound, with adjustments to the gradient and mobile phase composition potentially required to achieve optimal separation.
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile and water with formic acid |
| Detection | Photodiode array detector |
| Retention Time (ICHO) | 11.4 min |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.
GC/MS analysis has been used to identify indole-3-aldehyde as a biotransformation product. researchgate.net The mass spectrum of indole-3-carboxaldehyde shows characteristic fragmentation patterns that can be used for its identification. nist.gov For this compound, with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , GC/MS analysis would provide both the retention time from the GC and the mass spectrum of the molecule and its fragments, allowing for unambiguous identification and quantification. uni.lu
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions and to assess the purity of products. youtube.comresearchgate.net
In the synthesis of indole derivatives, TLC is an invaluable tool. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the progress of the reaction can be visually tracked. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. The relative polarity of the compounds determines their mobility on the TLC plate; for instance, the product might have a different Rf value than the reactants. TLC is also used to confirm the purity of the final product, with a single spot suggesting a pure compound. nih.gov This technique is routinely applied in the synthesis and purification of this compound and its derivatives. researchgate.net
Biological Relevance and Mechanistic Studies of 1,7 Dimethyl 1h Indole 3 Carbaldehyde and Its Analogs in Vitro Focus
Biosynthesis and Natural Occurrence of Indole-3-carbaldehyde Scaffolds
Microbial Production and Metabolite Roles
Indole-3-carbaldehyde (I3A) and its related structures are notable metabolites produced by various gut bacteria through the metabolism of dietary L-tryptophan. wikipedia.orgalignchemical.com This biotransformation is a key aspect of the host-microbiota interaction.
Lactobacillus species: Certain species within the Lactobacillus genus are primary producers of I3A in the human gastrointestinal tract. wikipedia.orgalignchemical.com I3A produced by these bacteria acts as a ligand for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. wikipedia.orgnih.gov This interaction stimulates the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal reactivity and gut homeostasis. wikipedia.orgnih.gov
Marinomonas sp.: The seawater bacterium Marinomonas sp. has been identified as a producer of indole-3-carboxaldehyde (B46971). nih.govresearchgate.net This compound has been shown to be a potent anti-biofilm agent, particularly against Vibrio cholerae O1, the causative agent of cholera. nih.gov The production of I3A by Marinomonas sp. highlights its ecological role in marine environments, potentially influencing microbial communities and their pathogenic potential. nih.gov
Escherichia coli: E. coli can also synthesize indole (B1671886) from tryptophan. nih.gov While I3A itself is a known metabolite, studies have also focused on indole's role in interspecies communication. For instance, indole produced by E. coli can interfere with the quorum sensing (QS) systems of other bacteria, such as Pseudomonas aeruginosa, thereby affecting their virulence. nih.gov The biotransformation of L-tryptophan to I3A by E. coli has also been noted in synthetic biology applications. researchgate.net
Plant Metabolism and Indole-3-carbaldehyde as a Phytoalexin Precursor
In the plant kingdom, particularly within the Brassicaceae family (e.g., Arabidopsis thaliana), indole-3-carbaldehyde (ICHO) is a key intermediate in the biosynthesis of defense compounds. nih.govtum.de These molecules are critical for protecting plants against pathogens.
The primary precursor for ICHO in plants is the amino acid tryptophan. nih.govtum.denih.gov The biosynthetic pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) and subsequently to indole-3-acetonitrile (B3204565) (IAN). nih.govtum.de The enzyme cytochrome P450 71B6 (CYP71B6) then facilitates the conversion of IAN into ICHO. nih.govnih.gov
ICHO serves as a precursor for a variety of indolic phytoalexins, which are antimicrobial compounds produced by plants in response to infection. nih.gov For example, in cruciferous plants, ICHO can be further metabolized to form derivatives like brassicanals, which are potent phytoalexins. nih.gov The accumulation of ICHO-derived metabolites upon pathogen challenge underscores their importance in plant defense mechanisms. nih.govtum.de
Investigation of Biological Activities at a Mechanistic Level (In Vitro Studies)
The indole-3-carbaldehyde scaffold has been a foundation for the development of numerous analogs with a wide range of biological activities. In vitro studies have been instrumental in elucidating the mechanisms through which these compounds exert their effects.
Anti-biofilm Activities and Quorum Sensing Pathway Modulation (in vitro)
Bacterial biofilms are a major concern in clinical settings due to their increased resistance to antibiotics. Compounds that can inhibit biofilm formation are therefore of great interest.
Indole-3-carboxaldehyde (I3C) produced by Marinomonas sp. has demonstrated significant in vitro anti-biofilm activity against Vibrio cholerae O1. nih.gov It was shown to inhibit biofilm formation and also to disrupt pre-formed biofilms. nih.gov Mechanistic studies using real-time PCR revealed that I3C down-regulates the expression of virulence genes by modulating the quorum-sensing pathway. nih.gov Indole and its derivatives can interfere with the folding of QS regulator proteins, thereby inhibiting QS-dependent phenotypes. nih.gov The ability of indole derivatives to modulate QS pathways makes them promising candidates for anti-virulence therapies. mdpi.comnih.gov
Enzyme Inhibition Studies
Indole-3-carbaldehyde analogs have been investigated for their ability to inhibit various enzymes implicated in disease.
α-amylase: This enzyme is a key target for the management of type 2 diabetes as it is involved in the breakdown of carbohydrates. Synthetic indole-3-heterocyclic derivatives have been identified as potential α-amylase inhibitors. researchgate.net A series of thiazolidinone-based indole derivatives showed potent in vitro inhibitory activity against porcine pancreatic α-amylase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
Autotaxin (ATX): ATX is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in the pathogenesis of conditions like pulmonary fibrosis. nih.gov Structure-based optimization of known inhibitors has led to the development of novel indole-3-carboxamide derivatives that are potent ATX inhibitors, with IC50 values in the nanomolar range. nih.gov These compounds showed excellent in vitro metabolic stability and low cytotoxicity. nih.gov
Table 1: In Vitro Enzyme Inhibition by Indole-3-Carbaldehyde Analogs
| Enzyme | Indole Analog Class | In Vitro Activity (IC50) | Reference |
|---|---|---|---|
| α-amylase | Thiazolidinone-based indoles | 1.50 ± 0.05 to 29.60 ± 0.40 μM | nih.gov |
| Autotaxin (ATX) | Indole-3-carboxamides | 1.08 nM and 1.5 nM | nih.gov |
Effects on Cellular Mechanisms (in vitro cell line studies)
The impact of indole-3-carbaldehyde and its analogs on fundamental cellular processes has been extensively studied in various cancer cell lines.
Cell Cycle Progression: Certain 2-phenylindole-3-carbaldehyde analogs have been shown to inhibit cell growth by arresting the cell cycle. researchgate.net For example, some indole derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle. researchgate.net
Apoptosis: Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. Indole-3-acetic acid, a related compound, in combination with horseradish peroxidase, has been shown to induce apoptosis in human pancreatic cancer BXPC-3 cells. nih.gov This was associated with the generation of free radicals and an increase in the apoptosis rate. nih.gov Furthermore, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent apoptotic effects by significantly increasing the expression of caspase-3, a key executioner enzyme in apoptosis. tandfonline.com These compounds also modulated other apoptotic proteins like caspase-8 and Bax. tandfonline.com
Tumor Growth Inhibition: Numerous in vitro studies have demonstrated the antiproliferative effects of indole-3-carbaldehyde derivatives against various cancer cell lines. researchgate.netnih.govnih.gov For instance, novel indole-2-carboxamides have shown potent antiproliferative activity against a panel of cancer cells, with GI50 values in the nanomolar range. nih.gov Similarly, indolyl-thiazolyl-pyrrolopyridines have exhibited growth inhibition at sub-micromolar concentrations on human erythroleukemia and melanoma cell lines. researchgate.net
Table 2: In Vitro Effects of Indole Derivatives on Cancer Cell Lines
| Indole Derivative Class | Cancer Cell Line | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| 2-phenylindole-3-carbaldehydes | Breast (MCF-7), Lung (A-549) | Anti-proliferative | Inhibition of tubulin polymerization (IC50 = 1.2 µM) | researchgate.net |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Pancreatic (Panc-1) | Apoptosis Induction | Increased caspase-3 levels (560.2 ± 5.0 pg/mL) | tandfonline.com |
| Indole-3-acetic acid (with HRP) | Pancreatic (BXPC-3) | Apoptosis, Growth Inhibition | 72.5% apoptosis rate after 72h | nih.gov |
| Indolyl-thiazolyl-pyrrolopyridines | Leukemia (K562), Melanoma (Colo-38) | Growth Inhibition | Activity at sub-micromolar concentrations | researchgate.net |
| Indole-2-carboxamides | Various | Anti-proliferative | GI50 values ranging from 26 nM to 86 nM | nih.gov |
Receptor Agonist Activities (e.g., Aryl Hydrocarbon Receptor)
Indole-3-carbaldehyde (I3A), a tryptophan metabolite produced by gut microbiota, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgnih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces. nih.govsci-hub.se
Upon binding to AhR in intestinal immune cells, I3A stimulates the production of interleukin-22 (IL-22). wikipedia.org This cytokine is vital for maintaining intestinal homeostasis and protecting against pathogenic infections. nih.govnih.gov For instance, research has demonstrated that by activating the AhR, I3A can protect against vulvovaginal candidiasis through a cross-talk mechanism involving IL-22 and IL-18. nih.gov Furthermore, the activation of AhR by I3A is instrumental in regulating intestinal mucosal homeostasis, suggesting its therapeutic potential for conditions like metabolic syndrome. nih.govsci-hub.se Studies using enteric-coated microparticles to deliver I3A have shown that it can activate AhR locally in the intestine, preventing metabolic complications and epithelial barrier dysfunction in murine models. nih.gov
While I3A is a recognized AhR ligand, the specific agonist activity of its dimethylated analog, 1,7-dimethyl-1H-indole-3-carbaldehyde, has not been detailed in the reviewed literature. However, substitutions on the indole ring are known to modulate biological activity, and it is plausible that the methyl groups at the 1 and 7 positions could influence its binding affinity and subsequent activation of the Aryl Hydrocarbon Receptor.
Structure-Activity Relationship (SAR) Studies for Indole-3-carbaldehyde Derivatives (focused on in vitro activity mechanisms)
Impact of Substitutions on Molecular Interactions and Biological Outcomes
Modifications at the indole nitrogen (N1 position) and on the benzene (B151609) ring of the indole nucleus have been shown to be critical for the biological activity of this class of compounds.
N1-Position Substitution:
N-alkylation/acylation: The substitution of the hydrogen at the N1 position of the indole ring is a common strategy to modify bioactivity. For example, N-acylation of indole-3-carboxaldehyde followed by coupling with aryl amines has been used to generate novel antioxidant compounds. derpharmachemica.com In one study, the starting compound with a free N-H showed some antioxidant activity, which was lost upon N-acylation with a chloroacetyl group, but significantly enhanced after further coupling with various aryl amines. derpharmachemica.com Another study on urease inhibitors synthesized N-methyl and N-benzyl derivatives of indole-3-carbaldehyde oximes, which showed potent inhibitory activity. mdpi.com
N-sulfonyl/phenacyl groups: A series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl groups were synthesized and evaluated for anti-HIV activity. indiandrugsonline.org One compound from this series, with a specific substitution pattern, demonstrated significant inhibition of HIV-1 integrase and also showed activity against reverse transcriptase, suggesting potential for dual-inhibitor development. indiandrugsonline.org
Ring Substitutions:
Halogenation: The introduction of halogen atoms onto the indole ring can enhance biological activity. In a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, a 5-iodo substituted derivative exhibited a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Methylation: Dimethyl substitutions on related indole structures, such as indole-3-acetamides, have been shown to be more active as α-amylase inhibitors compared to mono-methylated or unsubstituted compounds, which may be due to improved interactions within the enzyme's active site. nih.gov
These examples underscore the principle that substitutions on the indole-3-carbaldehyde framework, including alkylation at the N1 and C7 positions as seen in this compound, are key determinants of the resulting molecule's biological function and potency.
Mechanistic Insights into Antimicrobial Properties (in vitro mechanisms, e.g., membrane disruption, gene expression modulation)
Indole-3-carbaldehyde and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govnih.gov The mechanisms underlying these activities are varied and depend on the specific derivative and the target microorganism.
Enzyme Inhibition: A key antifungal mechanism for some indole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govaip.org Molecular docking studies with 2-methyl indole-3-carboxaldehyde derivatives suggest that these compounds can bind to and inhibit fungal lanosterol 14α-demethylase, making them promising anti-Candida agents. aip.org Similarly, for a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, docking studies implicated the inhibition of 14α-lanosterol demethylase (CYP51Ca) as the likely mechanism for their antifungal activity. nih.gov
Bacterial Enzyme Targeting: The same study suggested that the antibacterial activity of these indole derivatives against E. coli likely results from the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov
Inhibition of Biofilm Formation: Certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been evaluated for their ability to inhibit biofilm formation in S. aureus. nih.gov
The antimicrobial activity of various indole-3-aldehyde hydrazide and hydrazone derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against a range of microorganisms. These studies provide valuable data on the potency of different substitutions.
Table 1: In Vitro Antimicrobial Activity of Indole-3-aldehyde Hydrazide/Hydrazone Derivatives (MIC in mg/mL) Data extracted from a study on a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones. nih.gov
| Compound Type | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis | Candida albicans |
| Indole Anisic Acid Hydrazides | Significant Activity | Better Activity than Ampicillin | Moderate Activity | Moderate Activity | Moderate Activity |
| Indole Nicotinic Acid Hydrazides | No Significant Activity | No Significant Activity | No Significant Activity | No Significant Activity | No Significant Activity |
| General Hydrazide/Hydrazones | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 |
Note: The table presents a summary of findings. "Significant" and "Better" are as described in the source publication relative to controls like ampicillin. The general range of MIC values across the tested compounds was 6.25-100 mg/mL. nih.gov
Future Research Directions and Perspectives in 1,7 Dimethyl 1h Indole 3 Carbaldehyde Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of indole-3-carbaldehydes has traditionally relied on methods such as the Vilsmeier-Haack, Reimer-Tiemann, and Grignard reactions. researchgate.net While effective, these methods can sometimes require harsh conditions or have limited substrate scope. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 1,7-dimethyl-1H-indole-3-carbaldehyde and its analogues.
Key areas for development include:
Catalytic Formylation: Moving beyond stoichiometric reagents, new catalytic systems are emerging. For instance, a catalytic version of the Vilsmeier-Haack reaction, enabled by a P(III)/P(V)=O cycle, allows for mild conditions and can be used for late-stage formylation of complex molecules. orgsyn.org Applying such catalytic cycles to the synthesis of this compound could significantly improve efficiency and functional group tolerance.
Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. Research into solvent-free reaction conditions, as has been demonstrated for the synthesis of related indole (B1671886) derivatives, could reduce waste and energy consumption. mdpi.com
Photocatalysis: Visible-light photocatalysis offers a powerful tool for C-H functionalization. The development of photocatalytic methods for the direct C-3 formylation of 1,7-dimethylindole would represent a significant advancement, providing a mild and highly selective synthetic pathway. rsc.org
Table 1: Comparison of Synthetic Methodologies for Indole-3-carbaldehydes
| Methodology | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Methods (e.g., Vilsmeier-Haack) | Employs a phosphorus oxychloride and dimethylformamide (DMF) complex to formylate the indole ring. researchgate.netgoogle.com | Well-established and generally high-yielding for simple substrates. |
| Catalytic P(III)/P(V)=O Cycles | Uses a phosphine (B1218219) oxide catalyst to enable formylation under mild conditions. orgsyn.org | Higher functional group tolerance, reduced waste, and suitability for late-stage synthesis. |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using heat to melt the reactants. mdpi.com | Reduced environmental impact, simplified workup, and potential for improved reaction rates. |
| Photocatalysis | Utilizes light energy and a photocatalyst to drive the formylation reaction. rsc.org | Extremely mild conditions, high selectivity, and access to novel reactivity. |
Exploration of Unprecedented Organic Transformations and Reactivity Patterns
The indole-3-carbaldehyde core is a versatile precursor for a wide range of heterocyclic compounds due to the reactivity of its carbonyl group. researchgate.net Future work on this compound will focus on leveraging its unique structure to uncover novel transformations and construct complex molecular architectures.
Promising research avenues include:
Multicomponent and Domino Reactions: Designing one-pot reactions that combine multiple steps to rapidly build molecular complexity is a major goal of modern organic synthesis. acs.orgnih.gov Developing novel multicomponent reactions using this compound as a key building block could provide rapid access to libraries of complex indole alkaloids and other bioactive molecules.
Unexpected Reactivity: Investigating reactions under unconventional conditions, such as solvent-free heating, can lead to the discovery of unexpected products and reaction pathways. For example, the reaction between indole and aldehydes under neat conditions has been shown to produce novel 1,3′-diindolyl methane structures, a departure from the classical bis(indolyl)methanes. mdpi.com Exploring similar reactions with this compound could reveal unprecedented reactivity patterns.
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the aldehyde group would be highly valuable, providing enantiomerically enriched products for biological evaluation. This could involve asymmetric reductions, additions, or cycloadditions.
Table 2: Potential Organic Transformations for the this compound Scaffold
| Reaction Type | Description | Potential Products |
|---|---|---|
| Cycloaddition Reactions | Reaction of the indole or aldehyde moiety as a component in [4+2], [3+2], or other cycloadditions. | Fused and spirocyclic indole derivatives. |
| Condensation Reactions | Reaction of the aldehyde with various nucleophiles (e.g., active methylene (B1212753) compounds, amines). | Substituted alkenes, imines, and complex heterocyclic systems. |
| Reductive Amination | Conversion of the aldehyde to an amine via an imine intermediate. | Indole-3-methylamines, precursors to bioactive compounds. |
| Tandem Reactions | A one-pot sequence where the initial product of a reaction at the aldehyde undergoes further transformation. acs.org | Polycyclic indole alkaloids and other complex natural product-like scaffolds. |
Design and Synthesis of New Chemical Probes and Tools Based on the Indole-3-carbaldehyde Scaffold
The intrinsic properties of the indole nucleus make it an excellent scaffold for the development of chemical tools to study biological systems. The related compound 2,7-dimethyl-1H-indole-3-carbaldehyde has been utilized in the creation of fluorescent probes for biological imaging. chemimpex.com This highlights the potential of the dimethyl-substituted indole-3-carbaldehyde framework in this area.
Future research will likely focus on:
Environment-Sensing Probes: Modifying the electronic properties of the this compound system to create fluorophores that are sensitive to changes in their local environment, such as polarity, viscosity, or the presence of specific ions.
Target-Specific Probes: Conjugating the this compound core to ligands that bind to specific proteins or cellular structures. This would allow for the targeted imaging and tracking of biomolecules within living cells.
Reaction-Based Probes: Designing probes where a specific chemical reaction with a biological analyte (e.g., an enzyme or a reactive oxygen species) triggers a change in the probe's fluorescence or other detectable signal.
Table 3: Potential Designs for Chemical Probes Based on this compound
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Fluorescent Labels | Covalent attachment of the indole scaffold to a biomolecule (e.g., protein, nucleic acid). | Tracking the localization and dynamics of biomolecules in cells. |
| Ion Sensors | Incorporation of an ion-chelating moiety that modulates the fluorescence of the indole core upon ion binding. | Measuring intracellular concentrations of ions like Ca²⁺, Zn²⁺, or Fe²⁺. |
| Enzyme Activity Probes | Modification of the aldehyde group with a substrate recognized by a specific enzyme, where cleavage unmasks a fluorescent signal. | Monitoring the activity of enzymes implicated in disease. |
| Bioorthogonal Probes | Functionalization with a bioorthogonal handle (e.g., alkyne, azide) for click chemistry-based labeling in complex biological systems. | In vivo imaging and proteomic studies. |
Deeper Mechanistic Understanding of Biological Interactions through Advanced In Vitro Models and Biophysical Studies
Indole derivatives, including indole-3-carbaldehyde, are known to possess a range of biological activities. Indole-3-carboxaldehyde (B46971), a metabolite of tryptophan, acts as a ligand for the aryl hydrocarbon receptor (AhR), playing a role in regulating intestinal homeostasis. nih.gov It has also been identified as an anti-biofilm agent against pathogenic bacteria like Vibrio cholerae. nih.gov Understanding how the specific 1,7-dimethyl substitution pattern modulates these interactions is a critical area for future investigation.
To achieve this, research must move beyond preliminary screening and employ sophisticated techniques:
Advanced In Vitro Models: While simple cell cultures are useful, more complex models such as organoids, spheroids, or microfluidic "organ-on-a-chip" systems can provide a more physiologically relevant context to study the effects of this compound on tissue-level processes and cell-cell interactions.
Biophysical Techniques: To understand the direct interaction between the compound and its potential protein targets (like AhR or bacterial enzymes), biophysical methods are essential. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and thermodynamics.
In Silico and Structural Studies: Molecular docking and molecular dynamics simulations can predict and rationalize the binding modes of this compound with its biological targets. mdpi.com These computational studies, ideally validated by co-crystallization and X-ray diffraction, can guide the design of more potent and selective analogues.
Table 4: Methodologies for Elucidating Biological Mechanisms
| Methodology | Purpose | Information Gained |
|---|---|---|
| Organoid Cultures | To model the response of a specific organ (e.g., intestine) to the compound in a 3D environment. | Tissue-level effects, cell differentiation, barrier function. nih.gov |
| Surface Plasmon Resonance (SPR) | To measure the real-time binding and dissociation between the compound and a target protein. | Binding affinity (KD), association/dissociation rate constants. |
| Isothermal Titration Calorimetry (ITC) | To measure the heat changes associated with the binding event between the compound and its target. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Molecular Docking | To computationally predict the preferred orientation of the compound when bound to a target protein. mdpi.com | Plausible binding poses, identification of key interacting residues. |
Q & A
Basic: What are the recommended synthetic routes for 1,7-dimethyl-1H-indole-3-carbaldehyde?
The synthesis typically involves regioselective methylation of indole-3-carbaldehyde precursors. A validated approach includes:
- Step 1 : Introduce the methyl group at the 1-position via SN2 alkylation using sodium hydride (NaH) and methyl halides in DMF under inert conditions .
- Step 2 : Direct electrophilic substitution at the 7-position using methylating agents (e.g., dimethyl sulfate) in the presence of Lewis acids like AlCl₃ to enhance regioselectivity .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using TLC and NMR .
Note: Challenges include avoiding over-alkylation and ensuring positional specificity.
Basic: How can researchers characterize the structural integrity of this compound?
Key analytical methods:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 173.21) and fragmentation patterns .
- X-ray Crystallography : For definitive confirmation, use SHELXL for refinement of crystal structures if single crystals are obtainable .
Advanced: How can regioselectivity challenges during methylation be addressed in synthesis?
Regioselective methylation requires:
- Substrate Control : Pre-functionalize the indole core at the 1-position first, as N-alkylation is kinetically favored over C-alkylation .
- Directing Groups : Temporary protecting groups (e.g., acetyl) at competing reactive sites can guide methylation to the 7-position .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing electron density and frontier molecular orbitals .
Data Contradiction Example: Discrepancies in methylation positions may arise from competing Friedel-Crafts reactions; optimize reaction time and temperature to suppress side pathways .
Advanced: What computational strategies predict the biological activity of this compound?
- Molecular Docking : Use AutoDock4 to simulate binding interactions with target proteins (e.g., kinases or GPCRs). Adjust receptor flexibility parameters to account for induced-fit effects .
- ADMET Prediction : Tools like SwissADME assess bioavailability, logP, and toxicity. For this compound, the methyl groups may enhance lipophilicity, requiring solubility optimization .
- QSAR Models : Train models on indole derivatives with known bioactivity to correlate structural features (e.g., substituent positions) with antimicrobial or anticancer potency .
Advanced: How can conflicting bioactivity data in indole derivatives be resolved?
Common sources of contradiction and solutions:
- Impurity Effects : Validate compound purity via HPLC (>95%) and control for degradation products (e.g., aldehyde oxidation to carboxylic acid) .
- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial tests) using reference strains and replicate experiments.
- Structural Confirmation : Re-examine NMR and MS data to rule out isomeric byproducts (e.g., 1,6- vs. 1,7-dimethyl isomers) .
Advanced: What are the strategies for optimizing yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions during methylation steps .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via filtration .
Advanced: How does the marine origin of this compound (Lyngbya majuscula) inform bioactivity studies?
- Ecological Context : Marine indoles often exhibit antimicrobial or antifouling properties. Test against marine pathogens (e.g., Vibrio species) in ecologically relevant assays .
- Biosynthetic Pathways : Compare synthetic routes with putative enzymatic pathways in cyanobacteria to identify novel catalytic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
